molecular formula C17H19NO5S B6413161 4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid CAS No. 1262007-97-5

4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid

Cat. No.: B6413161
CAS No.: 1262007-97-5
M. Wt: 349.4 g/mol
InChI Key: FSLZZMFXMULRGM-UHFFFAOYSA-N
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Description

4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid typically involves a multi-step process. One common method starts with the sulfonation of 4-tert-butylphenol to introduce the sulfonamide group. This is followed by a coupling reaction with 2-hydroxybenzoic acid under acidic conditions to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are typically employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylsulfamoylphenyl)-2-hydroxybenzoic acid
  • 4-(4-Ethylsulfamoylphenyl)-2-hydroxybenzoic acid
  • 4-(4-Propylsulfamoylphenyl)-2-hydroxybenzoic acid

Uniqueness

4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and binding affinity. This structural feature can enhance the compound’s stability and selectivity in various applications, making it distinct from its analogs.

Properties

IUPAC Name

4-[4-(tert-butylsulfamoyl)phenyl]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)13-7-4-11(5-8-13)12-6-9-14(16(20)21)15(19)10-12/h4-10,18-19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLZZMFXMULRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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